Cas no 1332529-35-7 (6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride)

6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 化学的及び物理的性質
名前と識別子
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- 6-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
- 6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl-chloride hydrochloride
- 6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl)
- 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
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- MDL: MFCD18205925
- インチ: 1S/C16H11ClN2O.ClH/c1-10-4-5-14-12(7-10)13(16(17)20)8-15(19-14)11-3-2-6-18-9-11;/h2-9H,1H3;1H
- InChIKey: HOAFPQCDZURVOZ-UHFFFAOYSA-N
- SMILES: ClC(C1C=C(C2C=NC=CC=2)N=C2C=CC(C)=CC2=1)=O.Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 362
- トポロジー分子極性表面積: 42.8
6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB378823-5 g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |
1332529-35-7 | 5g |
€656.50 | 2023-04-25 | ||
abcr | AB378823-10 g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |
1332529-35-7 | 10g |
€1074.00 | 2023-04-25 | ||
abcr | AB378823-5g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |
1332529-35-7 | 5g |
€637.00 | 2025-03-19 | ||
abcr | AB378823-500mg |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |
1332529-35-7 | 500mg |
€205.00 | 2025-03-19 | ||
abcr | AB378823-1g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |
1332529-35-7 | 1g |
€237.00 | 2025-03-19 | ||
abcr | AB378823-10g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |
1332529-35-7 | 10g |
€1037.00 | 2025-03-19 | ||
abcr | AB378823-500 mg |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |
1332529-35-7 | 500MG |
€195.40 | 2022-06-10 | ||
abcr | AB378823-1 g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |
1332529-35-7 | 1g |
€239.00 | 2023-04-25 | ||
Ambeed | A798242-1g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride |
1332529-35-7 | 98+% | 1g |
$178.0 | 2024-04-24 | |
Matrix Scientific | 060257-500mg |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl-chloride hydrochloride |
1332529-35-7 | 500mg |
$158.00 | 2023-09-08 |
6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochlorideに関する追加情報
Introduction to 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride (CAS No. 1332529-35-7)
6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, identified by its CAS number 1332529-35-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the quinoline derivatives class, which is well-documented for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a methyl group, a pyridinyl substituent, and a carbonyl chloride functionality, contribute to its distinctive chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The significance of 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride lies in its role as a versatile building block in the synthesis of more complex pharmacophores. The carbonyl chloride moiety, in particular, is highly reactive and can undergo various transformations such as nucleophilic addition, condensation reactions, and coupling processes, which are essential for constructing intricate molecular architectures. These properties make it an indispensable tool for medicinal chemists aiming to develop novel drug candidates.
Recent advancements in the field of drug discovery have highlighted the importance of quinoline derivatives in addressing various therapeutic challenges. Studies have demonstrated that quinoline-based compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of functional groups like the methyl and pyridinyl substituents further modulates these properties, enhancing both potency and selectivity. For instance, modifications at the 6-position and 2-position of the quinoline core have been shown to influence binding affinity to target enzymes and receptors, thereby optimizing pharmacological outcomes.
In the context of modern pharmaceutical research, 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride has been explored as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently implicated in diseases such as cancer. By leveraging the reactivity of the carbonyl chloride group, researchers can efficiently incorporate quinoline-based scaffolds into kinase inhibitors, leading to compounds with improved pharmacokinetic profiles. Several preclinical studies have reported promising results using derivatives of this compound class, suggesting their potential as therapeutic agents.
The synthesis of 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride involves multi-step organic transformations that require precise control over reaction conditions. The process typically begins with the functionalization of a quinoline precursor at the 4-position to introduce the carbonyl chloride group. Subsequent modifications at the 6-position and 2-position are achieved through selective substitution reactions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing the pyridinyl moiety while maintaining regioselectivity. These synthetic strategies highlight the compound's importance not only as a target molecule but also as a catalyst for further chemical innovation.
The hydrochloride salt form of 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride enhances its solubility and stability, making it more suitable for pharmaceutical applications. This salt form is particularly advantageous in solution-phase synthesis, where high solubility is often required for efficient reaction kinetics. Additionally, the stability under various storage conditions ensures that researchers can reliably utilize this compound in multiple stages of drug development without concerns about degradation or decomposition.
From a computational chemistry perspective, virtual screening techniques have been employed to identify potential hits based on structural similarity to known bioactive compounds. 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride has emerged as a hit compound in several high-throughput screening campaigns due to its unique structural features. Molecular docking studies have further validated its binding interactions with target proteins, providing insights into its mechanism of action. These computational approaches complement traditional experimental screening methods and accelerate the discovery process by narrowing down candidate compounds for further investigation.
The future prospects of 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are promising, with ongoing research focusing on optimizing its synthetic pathways and exploring new applications. Innovations in green chemistry principles may also influence its production process by reducing waste and improving energy efficiency. As drug discovery continues to evolve towards more sustainable practices, compounds like this one will play a crucial role in bridging traditional synthetic methodologies with modern environmental considerations.
In conclusion,6-Methyl-2-(pyridin-3-yi1)quinoline-i4-carbonyl chloride hydrochloride (CAS No. 1332529_35_7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural attributes make it an invaluable intermediate for synthesizing complex drug molecules targeting various diseases. With advancements in synthetic chemistry and computational biology,6-Methyl_2_(pyridin_3_yi1)_quinoli_ne_4_carbonyl_chloride_hydrochloride_i1s poised to contribute substantially to future therapeutic developments._
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